Cas no 2199248-46-7 (2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one)

2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one
- 2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- F6604-7271
- 2-[[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- AKOS032915053
- 2199248-46-7
-
- インチ: 1S/C16H15FN4O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16-18-13-4-3-12(17)6-14(13)23-16/h2-6,11H,7-9H2,1H3
- InChIKey: NFUCREWIVDORAQ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)OC(=N2)N1CC(CN2C(C=CC(C)=N2)=O)C1
計算された属性
- 精确分子量: 314.11790390g/mol
- 同位素质量: 314.11790390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 546
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 61.9Ų
2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6604-7271-100mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-20μmol |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-5μmol |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-2mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-15mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-40mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-1mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-3mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-30mg |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6604-7271-2μmol |
2-{[1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one |
2199248-46-7 | 2μmol |
$57.0 | 2023-09-07 |
2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-oneに関する追加情報
Comprehensive Analysis of 2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2199248-46-7)
The compound 2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2199248-46-7) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining a benzoxazole core with an azetidine ring and a dihydropyridazinone moiety. This combination of functional groups suggests potential applications in drug discovery, particularly in targeting enzymes or receptors involved in inflammatory and neurological pathways.
Recent studies highlight the growing interest in heterocyclic compounds like this one, as they often exhibit enhanced bioavailability and binding affinity. The presence of a fluoro-substituted benzoxazole is particularly noteworthy, as fluorine atoms are known to improve metabolic stability and lipophilicity—key factors in modern drug design. Researchers are actively exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, the azetidine-3-ylmethyl linker in this compound offers intriguing possibilities for structure-activity relationship (SAR) optimization. This feature resonates with the pharmaceutical industry's focus on ring-constrained analogs to reduce off-target effects. Computational modeling studies suggest that the 6-methyl-2,3-dihydropyridazin-3-one segment could engage in hydrogen bonding with biological targets, making it relevant to discussions about fragment-based drug discovery—a hot topic in 2024's AI-driven drug development landscape.
The compound's CAS registry number 2199248-46-7 serves as a crucial identifier in chemical databases, facilitating patent searches and regulatory documentation. Analytical techniques like LC-MS and NMR are typically employed to characterize this molecule, with particular attention to the stereochemical configuration at the azetidine ring—a consideration that frequently appears in search queries about chiral drug development. Stability studies under various pH conditions remain an area of active investigation, addressing common user questions about prodrug potential and formulation strategies.
In the context of green chemistry initiatives, synthetic routes to 2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one are being reevaluated to minimize hazardous byproducts. This aligns with frequently searched terms like "sustainable medicinal chemistry" and "catalytic C-H activation." The compound's logP and PSA values (predicted through QSAR models) indicate it may comply with Lipinski's rule of five, making it a candidate for oral drug development—a subject of numerous forum discussions among medicinal chemists.
Patent literature reveals that derivatives of this scaffold are being investigated for their selective protein degradation capabilities through mechanisms like PROTAC technology. Such applications connect with trending searches about "targeted protein degradation" and "next-generation therapeutics." The fluorobenzoxazole component specifically draws attention in fluorescence-based assays, answering frequent queries about molecular probes for biological imaging.
As research progresses, the pharmacokinetic profile of this compound remains a critical focus area, particularly its CYP450 metabolism and plasma protein binding characteristics—topics that consistently rank high in academic search volumes. The scientific community continues to explore its potential in addressing drug-resistant targets, a pressing concern reflected in contemporary literature searches about overcoming therapeutic resistance mechanisms.
2199248-46-7 (2-{1-(6-fluoro-1,3-benzoxazol-2-yl)azetidin-3-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one) Related Products
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)
- 1254033-51-6(methyl 3-amino-2-methyl-2-phenylpropanoate)
- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 2198510-45-9(2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)
- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)
- 2172246-21-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 26638-43-7(methyl 2-chlorosulfonylbenzoate)
- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)




